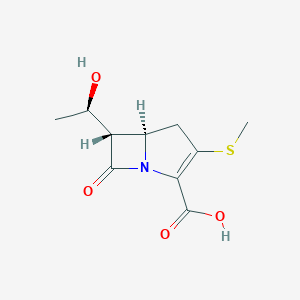![molecular formula C7H18N2S B053863 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol CAS No. 111709-66-1](/img/structure/B53863.png)
2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol, also known as WR-1065, is a thiol compound that has been widely studied for its potential applications in radiation protection and chemotherapy. This compound is a prodrug of amifostine, which is the active form of the drug that provides radioprotection and chemoprotection.
Wirkmechanismus
The mechanism of action of 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol involves its ability to scavenge free radicals and reactive oxygen species (ROS), which are generated by radiation and chemotherapy. By reducing the levels of ROS, 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol protects normal tissues from damage, while sensitizing cancer cells to the effects of these treatments.
Biochemische Und Physiologische Effekte
2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol has been shown to have a number of biochemical and physiological effects, including the ability to enhance DNA repair, reduce inflammation, and modulate immune function. These effects contribute to the radioprotective and chemoprotective properties of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol for lab experiments is its ability to protect normal tissues from radiation and chemotherapy, allowing for higher doses of these treatments to be used. However, the compound can also interfere with the efficacy of some chemotherapy drugs, and may have toxic effects at high doses.
Zukünftige Richtungen
There are a number of potential future directions for research on 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol, including the development of new formulations and delivery methods, the investigation of its potential applications in other areas of medicine, such as neuroprotection and wound healing, and the exploration of its mechanisms of action at the molecular level. Additionally, there is a need for further clinical trials to determine the safety and efficacy of the compound in different patient populations.
Synthesemethoden
The synthesis of 2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol involves the reaction of S-(2,3-dihydroxypropyl)cysteine with 3-aminopropylamine. This reaction results in the formation of the prodrug, which is then converted into amifostine in vivo.
Wissenschaftliche Forschungsanwendungen
2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol has been extensively studied for its potential applications in radiation protection and chemotherapy. It has been shown to reduce the toxic effects of radiation and chemotherapy on normal tissues, while enhancing the efficacy of these treatments on cancer cells.
Eigenschaften
CAS-Nummer |
111709-66-1 |
|---|---|
Produktname |
2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol |
Molekularformel |
C7H18N2S |
Molekulargewicht |
162.3 g/mol |
IUPAC-Name |
2-[(3-amino-2,2-dimethylpropyl)amino]ethanethiol |
InChI |
InChI=1S/C7H18N2S/c1-7(2,5-8)6-9-3-4-10/h9-10H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
XSKHFQKXXDAXNA-UHFFFAOYSA-N |
SMILES |
CC(C)(CN)CNCCS |
Kanonische SMILES |
CC(C)(CN)CNCCS |
Synonyme |
Ethanethiol, 2-[(3-amino-2,2-dimethylpropyl)amino]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



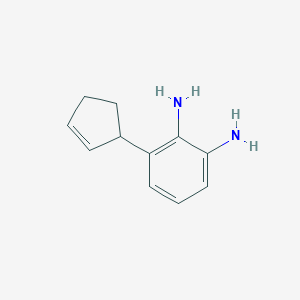

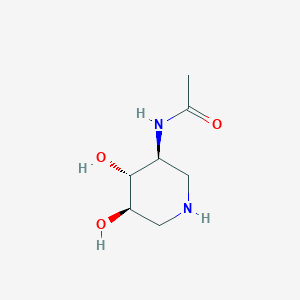


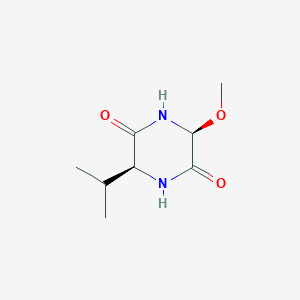
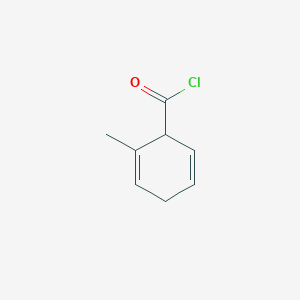
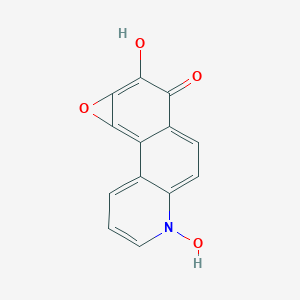

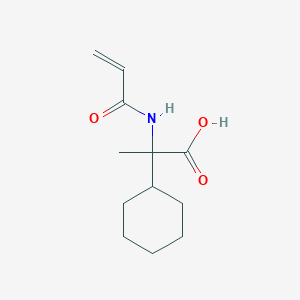
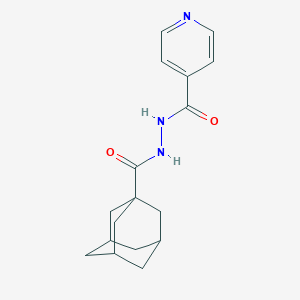
![[1,3]Thiazolo[4,5-f][2,1,3]benzothiadiazol-6-amine](/img/structure/B53807.png)
![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)
